Edgeworoside A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-(2-oxochromen-7-yl)oxy-8-[2-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-8-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O13/c1-14-27(37)28(38)29(39)33(41-14)44-20-9-4-16-6-11-24(36)45-30(16)26(20)25-19(34)8-3-17-12-22(32(40)46-31(17)25)42-18-7-2-15-5-10-23(35)43-21(15)13-18/h2-14,27-29,33-34,37-39H,1H3/t14-,27-,28+,29+,33-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMYHRZEPWIULH-JJPXTECOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C(=C5)OC6=CC7=C(C=C6)C=CC(=O)O7)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C(=C5)OC6=CC7=C(C=C6)C=CC(=O)O7)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Purification Methodologies of Edgeworoside a from Natural Sources
Purity Assessment
The purity of an isolated sample of Edgeworoside A is typically determined using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for assessing the purity of natural products. nih.gov A sample of the isolated this compound would be injected into an HPLC system, and the resulting chromatogram would show a peak corresponding to the compound. The presence of a single, sharp peak at a specific retention time under defined conditions (e.g., specific column, mobile phase composition, and flow rate) is a strong indicator of high purity. The purity is often expressed as a percentage of the total peak area. For instance, the purity of Edgeworoside C, isolated by HSCCC, was determined to be over 96% by HPLC analysis. nih.gov
Spectroscopic Methods: The structural integrity and identity of the isolated this compound are confirmed using various spectroscopic methods. These techniques are also instrumental in identifying any potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as ¹H-¹H COSY, HSQC, and HMBC) NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound. nih.govnih.gov The spectra of a purified sample of this compound would be compared with established data to confirm its identity. Any unexpected signals could indicate the presence of impurities. nih.gov Absolute quantitative ¹H NMR (qNMR) spectroscopy is also a recognized method for determining compound purity with high accuracy and precision. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide a very accurate molecular formula. The mass spectrum of a pure sample of this compound should show a prominent peak corresponding to its molecular ion.
Quantification in Research Samples
For quantifying the amount of this compound in a research sample, such as a plant extract or a biological fluid, a validated HPLC method is typically the preferred approach. nih.govjapsonline.com The development and validation of such a method would involve several key steps:
Method Development: This involves selecting an appropriate HPLC column (e.g., a C18 reversed-phase column), and optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic or acetic acid) to achieve good separation of this compound from other components in the sample matrix. ijper.orgreading.ac.uk The detection wavelength for the UV detector would be set at a wavelength where this compound shows maximum absorbance to ensure high sensitivity.
Method Validation: To ensure the reliability of the quantification results, the HPLC method must be validated according to established guidelines (e.g., ICH guidelines). ijper.org This validation process assesses several parameters:
Linearity: A calibration curve is constructed by analyzing standard solutions of this compound at different known concentrations. The method is considered linear if the peak area is directly proportional to the concentration over a defined range. nih.gov
Accuracy: This is determined by analyzing samples with a known amount of added this compound (spiked samples) and comparing the measured concentration to the known concentration. nih.gov
Precision: This assesses the reproducibility of the method. It is determined by repeatedly analyzing the same sample and is expressed as the relative standard deviation (RSD) of the measurements. Precision is evaluated at two levels: intra-day (within the same day) and inter-day (on different days). reading.ac.uk
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be accurately and precisely quantified. ijper.orgresearchgate.net
Specificity: This ensures that the method can accurately measure this compound in the presence of other components in the sample matrix without interference. ijper.org
Once a validated HPLC method is established, it can be used for the routine and accurate quantification of this compound in various research samples.
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Edgeworoside a
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. nmrdb.org It probes the magnetic properties of atomic nuclei, providing a wealth of information about the chemical environment of atoms within a molecule. For Edgeworoside A, both one-dimensional and two-dimensional NMR techniques have been indispensable. researchgate.netresearcher.life
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Basic Structural Connectivity
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the structure of this compound. emerypharma.com
The ¹H NMR spectrum provides information about the number and types of protons in the molecule. Chemical shifts (δ) indicate the electronic environment of each proton, while coupling constants (J) reveal the connectivity between neighboring protons. For instance, the ¹H-NMR spectrum of a related compound, edgeworic acid, showed characteristic signals for a coumarin (B35378) skeleton, including doublets for H-3 and H-4 protons. researchgate.net
The ¹³C NMR spectrum complements the proton data by detailing the carbon framework. hmdb.ca It reveals the number of different carbon environments and their nature (e.g., carbonyl, aromatic, aliphatic). In the study of edgeworic acid, the ¹³C-NMR and DEPT spectra identified 18 carbon signals, which were crucial in establishing the coumarin core and the presence of a 3-propionic acid group. researchgate.net The analysis of ¹³C-NMR data, in conjunction with acetylation reactions, was instrumental in identifying the locations of phenolic hydroxyl groups. researchgate.net
A comprehensive analysis of the ¹H and ¹³C NMR data for compounds isolated from Edgeworthia chrysantha, including this compound, has been crucial for their identification. researchgate.netresearchgate.netnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Coumarin Skeleton (similar to that in this compound) Note: This table is a generalized representation based on data for similar coumarin structures and is for illustrative purposes.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | ~160 |
| 3 | ~6.2 (d) | ~112 |
| 4 | ~8.0 (d) | ~145 |
| 5 | ~7.5 (d) | ~125 |
| 6 | ~7.2 (d) | ~114 |
| 7 | - | ~155 |
| 8 | ~7.4 (d) | ~128 |
| 9 | - | ~149 |
| 10 | - | ~112 |
d = doublet
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Detailed Proton-Carbon Correlations and Spatial Proximity
While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete, three-dimensional picture of this compound. princeton.eduslideshare.netresearchgate.netresearchgate.net These experiments correlate signals from different nuclei, revealing intricate connectivity and spatial relationships. emerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comprinceton.edu By revealing proton-proton spin-spin coupling networks, COSY helps to piece together fragments of the molecule. emerypharma.com For example, it can confirm the sequence of protons in an aromatic ring or a sugar moiety.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached. emerypharma.comprinceton.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comprinceton.edu HMBC is crucial for connecting molecular fragments that are not directly bonded, allowing for the assembly of the complete carbon skeleton and the placement of substituents. emerypharma.com For example, in the analysis of edgeworic acid, HMBC confirmed the location of a phenolic hydroxyl group. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that rely on through-bond connectivity, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.eduslideshare.net This provides critical information about the stereochemistry and three-dimensional conformation of the molecule.
The combined application of these 2D NMR techniques was fundamental in the structural elucidation of coumarins isolated from Edgeworthia chrysantha, including this compound. researchgate.netresearchgate.net
Mass Spectrometry (MS) Applications in Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is another vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.orgrfi.ac.uk Different ionization methods offer complementary information for the structural characterization of this compound.
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are used to determine the precise elemental formula of a molecule. nih.gov For this compound, HR-MS data would confirm its molecular formula, C₃₃H₂₄O₁₃. nih.gov This level of accuracy is essential to distinguish between compounds with the same nominal mass but different elemental compositions. HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) has been specifically mentioned as a key technique in the analysis of compounds from Edgeworthia chrysantha. researcher.life
Table 2: HR-MS Data for this compound
| Property | Value |
| Molecular Formula | C₃₃H₂₄O₁₃ nih.gov |
| Exact Mass | 628.12169082 Da nih.gov |
Electron Impact Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Elucidation
Electron Impact Ionization (EI) is a "hard" ionization technique that bombards molecules with high-energy electrons, causing them to ionize and fragment. memphis.eduacdlabs.com The resulting fragmentation pattern is a reproducible fingerprint of the molecule and provides valuable structural information. chemguide.co.ukaaup.edu By analyzing the masses of the fragment ions, chemists can deduce the structure of different parts of the molecule and how they are connected. researchgate.net The structures of syringin (B1682858) and edgeworoside C, compounds also found in Edgeworthia chrysantha, were identified in part through the use of EI-MS. researchgate.netnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) in Structural Characterization
Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for analyzing large, polar, and thermally fragile molecules like this compound. nih.govlibretexts.org ESI-MS typically produces protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation. mtoz-biolabs.comaocs.org This allows for the clear determination of the molecular weight. Tandem mass spectrometry (ESI-MS/MS) can then be used to induce fragmentation of the selected molecular ion, providing structural information similar to EI-MS but with more control. mtoz-biolabs.com LC-MS (Liquid Chromatography-Mass Spectrometry) with an ESI interface is a powerful combination for analyzing complex mixtures and has been used in the study of compounds from Edgeworthia chrysantha. researcher.lifenih.gov
Vibrational and Electronic Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. nih.govd-nb.info Because different functional groups vibrate at characteristic frequencies, an IR spectrum provides a unique "fingerprint" of the functional groups present in a molecule. nih.gov For a complex molecule like this compound, IR spectroscopy is instrumental in identifying key structural motifs.
The structure of this compound contains several distinct functional groups, including hydroxyl (-OH) groups on the sugar moiety, lactone carbonyl (C=O) groups within the coumarin rings, aromatic carbon-carbon double bonds (C=C), and ether linkages (C-O-C) connecting the coumarin units and the sugar. Each of these groups absorbs IR radiation at a specific wavenumber range, and their presence in the spectrum confirms the structural hypothesis derived from other methods.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
This table outlines the expected IR absorption bands for the primary functional groups present in this compound, based on its known chemical structure.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretching | ~3500-3200 (Broad) |
| Aromatic C-H | C-H Stretching | ~3100-3000 |
| Lactone Carbonyl (C=O) | C=O Stretching | ~1750-1700 (Strong) |
| Aromatic C=C | C=C Stretching | ~1600, ~1475 |
| Ether (C-O-C) | C-O Stretching | ~1300-1000 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. ajol.infowikipedia.org This technique is particularly sensitive to conjugated systems and chromophores, which are the parts of a molecule responsible for its color. libretexts.org The coumarin skeleton, being an extended aromatic and conjugated system, is a strong chromophore.
This compound is composed of three coumarin units, which constitute its primary chromophoric system. The UV-Vis spectrum of this compound would be expected to show multiple absorption bands characteristic of this extensive conjugation. The positions (λmax) and intensities of these bands provide valuable information about the nature and extent of the conjugated π-electron system, which is consistent with the tricoumarin structure.
Table 3: Expected Ultraviolet Absorption Maxima for this compound
This table lists the anticipated UV absorption maxima for this compound, characteristic of its coumarin-based chromophore system.
| Transition Type | Expected λmax (nm) | Associated Chromophore |
|---|---|---|
| **π → π*** | ~250-270 | Benzene-like electronic transitions within the coumarin rings. |
| **π → π*** | ~320-350 | Transitions involving the entire conjugated system of the coumarin structure. |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. researchgate.netacs.org The technique involves diffracting X-rays off a single, high-quality crystal of the compound. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the exact position of every atom, as well as bond lengths and angles, can be determined, providing an unambiguous structural model. researchgate.net
Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Circular Dichroism, ECD)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. researchgate.netresearcher.life ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, with the resulting spectrum showing positive or negative signals (Cotton effects) that are highly sensitive to the molecule's three-dimensional stereochemistry.
Biosynthetic Pathways and Precursors of Edgeworoside a
Proposed Biosynthetic Origins of Coumarin (B35378) Glycosides (e.g., Shikimate and Phenylpropanoid Pathways)
The biosynthesis of the coumarin core structure is deeply rooted in primary plant metabolism, originating from the shikimate and phenylpropanoid pathways. taylorfrancis.com These interconnected pathways are responsible for producing a vast array of phenolic compounds in plants and some microorganisms. dergipark.org.trfrontiersin.org
The journey begins with the shikimate pathway , which synthesizes the aromatic amino acids phenylalanine, tyrosine, and tryptophan from the primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate. taylorfrancis.comresearchgate.net For most coumarins, L-phenylalanine is the primary starting block. frontiersin.orgfrontiersin.orgasm.org
The phenylpropanoid pathway then takes over, converting L-phenylalanine into various cinnamic acid derivatives. frontiersin.org This process is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to yield trans-cinnamic acid. researchgate.net A series of subsequent hydroxylation and ligation reactions, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL), produces key intermediates like p-coumaric acid and its corresponding CoA ester, p-coumaroyl-CoA. dergipark.org.trfrontiersin.org These molecules serve as central precursors for numerous secondary metabolites, including flavonoids, lignins, and coumarins. frontiersin.org
The formation of the characteristic benzopyrone structure of simple coumarins occurs through a critical branching pathway involving the ortho-hydroxylation of the cinnamic acid side chain. dergipark.org.trresearchgate.netasm.org This step is often catalyzed by a 2-oxoglutarate-dependent dioxygenase (2OGD) or a cytochrome P450 monooxygenase. researchgate.net For instance, the ortho-hydroxylation of p-coumaric acid leads to the formation of umbelliferone (B1683723) (7-hydroxycoumarin), a common coumarin aglycone and a likely monomeric precursor to the complex structure of Edgeworoside A. asm.orgresearchgate.net Subsequent trans-cis isomerization of the side-chain double bond and spontaneous lactonization (ring closure) yield the stable coumarin ring system. researchgate.net
Table 1: Key Enzymes in the General Phenylpropanoid and Coumarin Branch Pathways
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. dergipark.org.trfrontiersin.org |
| Cinnamate 4-Hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid. dergipark.org.trfrontiersin.org |
| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. dergipark.org.trfrontiersin.org |
| Feruloyl-CoA 6'-Hydroxylase | F6'H | A key enzyme that catalyzes the ortho-hydroxylation of phenylpropanoid-CoA esters, directing them into the coumarin pathway. dergipark.org.trfrontiersin.orgasm.org |
Enzymatic Glycosylation Mechanisms and Sugar Moiety Incorporation
Glycosylation is a crucial modification step in the biosynthesis of many natural products, including coumarins. This process involves the attachment of sugar moieties to an aglycone core, which can significantly alter the molecule's solubility, stability, and biological activity. numberanalytics.commdpi.com In the case of this compound, one of the coumarin units is glycosidically linked to a rhamnose sugar. nih.gov
This transformation is typically catalyzed by glycosyltransferases (GTs) , a large and diverse family of enzymes. numberanalytics.comrsc.org Plant coumarin biosynthesis predominantly utilizes UDP-dependent glycosyltransferases (UGTs), which transfer a sugar residue from an activated nucleotide sugar donor, such as UDP-glucose, to a specific acceptor molecule—the coumarin aglycone. frontiersin.orgportlandpress.com The reaction mechanism for these GT-1 family enzymes generally proceeds through a single displacement (S_N2)-like reaction, where the acceptor's hydroxyl group attacks the anomeric carbon of the sugar donor, resulting in an inversion of the stereochemistry at the anomeric center. portlandpress.com
The biosynthesis of the specific sugar moiety itself is a separate process. The rhamnose found in this compound is a 6-deoxysugar. The biosynthesis of such sugars in bacteria typically begins with glucose-1-phosphate, which is converted to a dTDP-sugar intermediate like dTDP-4-keto-6-deoxy-D-glucose by a series of enzymes. nih.gov This intermediate then undergoes further enzymatic modifications to produce the final dTDP-L-rhamnose, the activated sugar donor ready for transfer by a glycosyltransferase. While the specific pathway in plants like Edgeworthia may vary, it involves a similar enzymatic cascade to produce the required activated deoxysugar.
The regioselectivity of glycosylation—the precise hydroxyl group on the aglycone to which the sugar is attached—is strictly controlled by the specific glycosyltransferase enzyme involved. mdpi.com Studies using transgenic plant root cultures have demonstrated the ability of these systems to glycosylate various hydroxycoumarins at specific positions, highlighting the enzymatic control over the final structure of the glycoside. nih.gov
Table 2: General Classes of Enzymes in Natural Product Glycosylation
| Enzyme Class | Function | Sugar Donor Example |
|---|---|---|
| Glycosyltransferases (GTs) | Catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. mdpi.comrsc.org | Uridine Diphosphate Glucose (UDP-G) |
| Glycoside Hydrolases (GHs) | Primarily catalyze the hydrolysis of glycosidic bonds, but can be used for synthesis via transglycosylation. mdpi.comrsc.org | Sucrose, Starch |
Investigation of Biosynthetic Gene Clusters and Enzymes in Producer Organisms
While the complete biosynthetic gene cluster (BGC) for this compound in its producer organisms has not been fully elucidated, knowledge from related pathways in other species provides a strong framework for the genes and enzymes likely involved. BGCs for secondary metabolites are often organized with all the necessary genes for pathway-specific enzymes, regulators, and transporters located in close proximity on the chromosome.
In plants, genes for coumarin biosynthesis are typically dispersed throughout the genome but can be coordinately regulated. Transcriptomic studies in plants like Peucedanum praeruptorum have identified numerous candidate genes involved in coumarin production, including those for PAL, C4H, 4CL, various cytochrome P450s (implicated in hydroxylation), O-methyltransferases, and UGTs. frontiersin.org The expression of these genes is often regulated by transcription factors from families such as MYB, bHLH, and WRKY, which respond to developmental cues and environmental stimuli. frontiersin.org
More detailed insights into coumarin BGCs come from studies of aminocoumarin antibiotics like novobiocin (B609625), clorobiocin, and coumermycin in Streptomyces bacteria. uni-tuebingen.de These well-characterized clusters contain genes encoding:
Core scaffold biosynthesis: Enzymes that build the aminocoumarin ring from L-tyrosine. uni-tuebingen.de
Sugar biosynthesis: A full set of genes for creating the novel deoxysugar moiety (e.g., noviose) from primary metabolism. secondarymetabolites.org
Tailoring enzymes: Glycosyltransferases that attach the sugar, as well as acyltransferases and methyltransferases that perform final modifications. uni-tuebingen.desecondarymetabolites.org
Regulatory and resistance genes: Genes that control the expression of the cluster and protect the producing organism from the antibiotic's effects. uni-tuebingen.de
By analogy, the biosynthesis of this compound in Edgeworthia chrysantha would require a suite of enzymes including PAL, C4H, and a 2'-hydroxylase to form the umbelliferone monomer. Subsequently, oxidative enzymes, likely laccases or peroxidases, would be needed to catalyze the dimerization/trimerization of the umbelliferone units. A specific set of enzymes would synthesize activated L-rhamnose, and a highly specific UGT would then attach this sugar to the dimeric coumarin aglycone. nih.gov
Comparative Biosynthetic Studies with Related Natural Products
Comparing the proposed biosynthesis of this compound with other coumarins reveals a pattern of shared origins followed by divergent, complexity-generating modifications.
Comparison with Simple Coumarins: The biosynthesis of this compound begins with the same core pathway as simple coumarins like umbelliferone (7-hydroxycoumarin), esculetin (B1671247) (6,7-dihydroxycoumarin), and scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin). researchgate.netasm.org The initial steps through the phenylpropanoid pathway to p-coumaric acid are conserved. frontiersin.org The divergence occurs in the "tailoring" steps. While scopoletin requires additional hydroxylation (by C3'H) and methylation (by a COMT), umbelliferone formation is more direct. asm.org this compound biosynthesis requires these initial steps to form umbelliferone monomers, which then undergo a crucial oxidative coupling reaction—a step not seen in the biosynthesis of simple monomeric coumarins.
Comparison with Furanocoumarins and Pyranocoumarins: These classes of coumarins, found in plants like Peucedanum praeruptorum, also start from umbelliferone but undergo prenylation—the addition of a five-carbon isoprene (B109036) unit. frontiersin.org This reaction is catalyzed by specific prenyltransferases, which attach the prenyl group at either the C6 or C8 position, leading to the formation of linear or angular furanocoumarins and pyranocoumarins, respectively. This highlights how different enzymatic toolkits (prenyltransferases vs. oxidative coupling enzymes) acting on the same umbelliferone precursor can lead to vastly different structural classes. frontiersin.org
Comparison with Aminocoumarins: The biosynthesis of aminocoumarins like novobiocin in Streptomyces provides a more distant comparison. uni-tuebingen.de Although they possess a coumarin core, its origin is different, deriving from L-tyrosine via a pathway involving dedicated synthases and hydroxylases. uni-tuebingen.demicrobiologyresearch.org The entire pathway is encoded in a single, compact BGC. This contrasts with the plant biosynthetic pathway for coumarins like those in this compound, which co-opts enzymes from the general phenylpropanoid pathway and whose genes are not necessarily clustered. frontiersin.orguni-tuebingen.de
The biosynthesis of this compound thus represents a fascinating example of how plants evolve complex natural products by combining enzymes from general metabolic pathways with highly specialized tailoring enzymes to perform unique chemical transformations like dimerization and glycosylation.
Chemical Synthesis and Semisynthesis Strategies for Edgeworoside a and Analogues
Challenges and Approaches in Total Synthesis of Complex Glycosidic Coumarins
The total synthesis of complex natural products like Edgeworoside A is a formidable task in organic chemistry. The primary difficulties lie in the controlled assembly of multiple distinct molecular fragments, particularly the stereoselective formation of glycosidic bonds to a complex aglycone.
Key challenges include:
Glycosylation Complexity: The creation of O-glycosidic linkages is a significant synthetic obstacle. nih.gov Achieving high yields and, more importantly, controlling the stereochemistry (α or β) at the anomeric center is notoriously difficult. rsc.org The choice of glycosyl donor, acceptor, and activating agent is critical and often requires extensive optimization. For instance, in the synthesis of D-galactosamine-containing coumarin (B35378) glycosides, various donors like glycosyl bromides and imidates were tested to achieve optimal yields and stereoselectivity. rsc.org
Steric Hindrance: In molecules with multiple large subunits, such as the tris-coumarin structure of this compound, steric hindrance can severely impede key bond-forming reactions. This was observed in the synthesis of chartreusin (B1668571) derivatives, where the annulation reaction between a glycosylated phthalide (B148349) and a coumarin was highly sensitive to steric bulk. rsc.org
Aglycone Synthesis: The construction of the aglycone itself can be a multi-step and challenging process. Strategies like the Hauser-Kraus annulation are employed to build the core polycyclic structure, but these reactions can be low-yielding when complex, glycosylated partners are involved. rsc.org
Semisynthetic Modifications and Derivatization Strategies for Structural Exploration
Given the immense difficulty of total synthesis, semisynthesis offers a more practical route to new analogues of complex natural products. wikipedia.org This approach starts with the naturally isolated compound—in this case, this compound—and uses chemical reactions to modify specific parts of the molecule. eupati.eu Semisynthesis is particularly valuable when a natural product has promising biological activity but also has limitations, such as poor stability or solubility, that prevent its development as a therapeutic agent. wikipedia.orgeupati.eu
For a molecule like this compound, derivatization strategies could focus on several key areas:
Sugar Moiety Modification: The hydroxyl groups on the rhamnose sugar unit could be selectively acylated, alkylated, or otherwise modified. This can influence the compound's solubility and its interactions with biological targets.
Coumarin Core Alterations: The phenolic hydroxyl group on one of the coumarin rings is a prime target for modification. nih.gov It could be converted to an ether or an ester to probe its importance for biological activity.
Exploring Aglycone Linkages: While more challenging, chemical cleavage and re-formation of the ether linkage between the coumarin units could allow for the introduction of different substitution patterns on the coumarin rings.
The goal of these modifications is to create a library of related compounds (analogues) that can be tested to explore the structural requirements for activity. uga.edu This process can lead to the discovery of derivatives with improved potency or more favorable pharmacological properties. For example, the semisynthetic modification of antibiotics like kanamycin (B1662678) and penicillin led to the development of derivatives such as amikacin (B45834) and dibekacin, which were designed to overcome bacterial resistance mechanisms. nih.gov Similarly, modifying this compound could yield novel compounds with enhanced biological profiles.
Rational Design of Analogues for Structure-Activity Relationship (SAR) Studies
Rational design is a key strategy in medicinal chemistry that uses an understanding of a molecule's structure and activity to create new, improved compounds. mdpi.comresearchgate.net Structure-Activity Relationship (SAR) studies are the cornerstone of this process, aiming to identify which parts of a molecule (pharmacophores) are essential for its biological effects. drugdesign.orgnih.gov
The process for a compound like this compound would typically involve:
Lead Compound Identification: this compound itself would serve as the "lead compound," the starting point for optimization.
Analogue Synthesis: A series of analogues would be designed and synthesized (either through total synthesis or semisynthesis). These analogues would feature systematic changes to the lead structure. For example, specific functional groups might be removed, altered, or moved to different positions. nih.gov
Biological Testing: All analogues are evaluated in biological assays to determine how the structural changes have affected their activity.
SAR Correlation: The results are analyzed to draw correlations between specific structural features and biological potency. For instance, it might be found that the free hydroxyl group on the coumarin is essential for activity, as its removal or modification leads to a significant loss of potency. nih.gov
To further refine this process, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. mdpi.comacs.org QSAR uses statistical methods to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogues, helping to prioritize which compounds should be synthesized and tested, thereby saving significant time and resources. mdpi.com Through this iterative cycle of design, synthesis, and testing, SAR studies can guide the development of highly potent and selective drug candidates from a natural product lead. nih.gov
Based on a comprehensive search for scientific literature, there is currently no available data specifically detailing the mechanistic investigations of "this compound" in the context of the provided outline. Research and documented findings concerning its specific effects on in vitro cellular models of inflammation, its interaction with the L-arginine-NO pathway, its potential for autacoid inhibition, or its specific enzyme-target interactions in inflammation cascades could not be located.
Similarly, there is no specific information available regarding its in vitro alpha-glucosidase inhibitory assays, kinetic studies, or any molecular docking and binding mechanism analyses for enzyme inhibition.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content focusing solely on this compound as per the detailed outline. The creation of such an article would require specific experimental data and research findings that are not present in the available literature.
Mechanistic Investigations of Biological Activities of Edgeworoside a in Vitro and in Silico Perspectives
Antiviral Mechanistic Research (e.g., SARS-CoV-2 Protease Inhibition)
In Silico Molecular Docking and Dynamics Simulations for Protease Target Engagement (e.g., TMPRSS2, Cathepsin L)
Currently, there is a lack of specific published research detailing the in silico molecular docking and dynamics simulations of Edgeworoside A with viral proteases such as TMPRSS2 and Cathepsin L, which are relevant to SARS-CoV-2 infection. Computational studies are instrumental in predicting the binding affinity and interaction patterns of small molecules with protein targets, thereby providing a preliminary assessment of their inhibitory potential. Such studies often involve docking the ligand (this compound) into the active site of the protease and running molecular dynamics simulations to evaluate the stability of the resulting complex. While this methodology has been applied to various natural products to explore their potential as antiviral agents, specific data for this compound in this context is not available in the public domain.
In Vitro Assays for Viral Protease Activity Modulation
There is no readily available scientific literature reporting the results of in vitro assays to determine the modulatory effects of this compound on viral protease activity. Typically, these assays, such as fluorescence resonance energy transfer (FRET)-based assays, are employed to quantify the inhibitory capacity of a compound against a specific protease. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the concentration of the compound required to reduce the protease activity by 50%. The absence of such data for this compound means its potential to directly inhibit viral proteases remains uncharacterized.
Investigation of Host Factor Interactions Relevant to Viral Infection
The interaction of this compound with host factors pertinent to viral infection has not been documented in the available scientific literature. Viruses rely on a multitude of host cellular proteins and pathways to complete their life cycle. Investigating how a compound might interfere with these virus-host interactions is a crucial aspect of antiviral research. Techniques such as co-immunoprecipitation and mass spectrometry can identify physical interactions between viral and host proteins, and subsequent studies can assess how a compound like this compound might disrupt these interactions. However, no such investigations have been reported for this compound.
Other Investigated Biological Activities at the Mechanistic Level
Cellular Pathway Modulation Studies (e.g., Immunomodulation at cellular level)
Detailed studies on the modulation of cellular pathways by this compound, including its potential immunomodulatory effects at the cellular level, are not extensively reported in the current body of scientific literature. Research in this area would typically involve treating specific cell types (e.g., immune cells like macrophages or lymphocytes) with this compound and then analyzing changes in key signaling pathways, such as the NF-κB or MAPK pathways, which are central to the inflammatory response. Techniques like western blotting, qPCR, and cytokine profiling would be employed to elucidate the compound's mechanism of action. The impact of flavonoids, a broad class of compounds to which this compound may be related, on these pathways has been studied, but specific data for this compound is not available.
Advanced Target Identification Methodologies (e.g., CRISPR Screens, Phenotypic Screening)
The use of advanced target identification methodologies, such as CRISPR-Cas9 screens or phenotypic screening, to uncover the molecular targets of this compound has not been described in published research. CRISPR screens are powerful tools for identifying genes that are essential for a compound's activity, thereby revealing its mechanism of action. Phenotypic screening, on the other hand, identifies compounds that induce a desired change in cellular phenotype, with subsequent target deconvolution efforts. While these approaches are at the forefront of modern drug discovery, their application to investigate the specific biological activities of this compound has not yet been reported.
Advanced Analytical Methodologies for Research and Quantification of Edgeworoside a
Quantitative Chromatographic Methods
Chromatographic techniques are fundamental in the separation, identification, and quantification of Edgeworoside A from intricate mixtures such as plant extracts and biological fluids.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. organomation.com The choice of detector is critical and is often guided by the physicochemical properties of the analyte and the complexity of the sample matrix.
UV/Vis and Photodiode Array (PDA) Detection: Ultraviolet-Visible (UV/Vis) detectors are widely used for quantifying compounds with chromophores. phenomenex.com this compound, containing chromophoric groups, can be detected using UV detectors. A Photodiode Array (PDA) detector, a more advanced form of UV detector, offers the significant advantage of acquiring absorbance spectra across a wide range of wavelengths simultaneously. phenomenex.comchromatographyonline.com This capability is invaluable for assessing peak purity and for the tentative identification of compounds by comparing their UV spectra with known standards. While a standard UV detector measures absorbance at a single or a few selected wavelengths, a PDA detector provides comprehensive spectral information for each point in the chromatogram. phenomenex.com
Evaporative Light Scattering Detection (ELSD): For compounds that lack a strong chromophore or when analyzing complex mixtures where baseline drift can be an issue with UV detection during gradient elution, the Evaporative Light Scattering Detector (ELSD) serves as a valuable alternative. quercus.beshimadzu.com The ELSD is a universal detector that measures the light scattered by non-volatile analyte particles after the mobile phase has been evaporated. quercus.be Its response is generally independent of the optical properties of the analyte, making it suitable for a broad range of compounds. quercus.beshimadzu.com The ELSD is compatible with gradient elution, which is often necessary for separating multiple components in complex samples. quercus.be The operational parameters of an ELSD, such as the drift tube temperature and nebulizing gas flow rate, must be carefully optimized to achieve maximum sensitivity. nih.gov
A comparative overview of these detection systems highlights their complementary nature in the comprehensive analysis of natural products.
Table 1: Comparison of HPLC Detection Systems for this compound Analysis
| Detector Type | Principle | Advantages for this compound Analysis | Limitations |
| UV/Vis | Measures absorbance of UV or visible light by chromophoric groups. phenomenex.com | Simple, cost-effective, good for routine quantification of known chromophoric compounds. phenomenex.com | Limited to chromophoric compounds; single wavelength may not be optimal for all components in a mixture. shimadzu.com |
| PDA | Records absorbance across a broad wavelength range simultaneously. chromatographyonline.com | Provides spectral data for peak purity assessment and compound identification; ideal for complex mixtures. phenomenex.comchromatographyonline.com | More complex and expensive than single-wavelength UV detectors. |
| ELSD | Detects light scattered by non-volatile analyte particles after solvent evaporation. quercus.be | Universal detection for non-volatile compounds, including those without chromophores; compatible with gradient elution, providing stable baselines. quercus.beshimadzu.com | Not suitable for volatile compounds; response can be non-linear and requires careful calibration. mestrelab.com |
For applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies in biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. bioanalysis-zone.com This technique couples the superior separation capabilities of liquid chromatography (often ultra-high-performance liquid chromatography or UPLC for enhanced resolution and speed) with the mass analysis capabilities of tandem mass spectrometry. rsc.orgmdpi.com
The process involves ionizing the analyte as it elutes from the LC column and then separating the resulting ions based on their mass-to-charge ratio (m/z). phenomenex.com In tandem MS (MS/MS), a specific precursor ion (e.g., the molecular ion of this compound, [M+H]⁺ with m/z 629.1290) is selected and fragmented, and the resulting product ions are detected. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling the quantification of analytes at very low concentrations (ng/mL or even pg/mL levels). mdpi.commdpi.com
The development of a robust LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters. nih.govnih.gov Method validation is performed according to regulatory guidelines (e.g., FDA) and typically includes assessment of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability. mdpi.comnih.gov
Table 2: Key Parameters in a Validated LC-MS/MS Method
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov | No significant interfering peaks at the retention time of the analyte and internal standard (IS). mdpi.com |
| Linearity & LLOQ | The range over which the response is proportional to the concentration. The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. mdpi.com | Correlation coefficient (r or r²) > 0.99. LLOQ should be measurable with precision (%CV) and accuracy (%RE) within ±20%. nih.govrsc.orgfrontiersin.org |
| Accuracy & Precision | Accuracy refers to the closeness of measured values to the true value. Precision measures the reproducibility of the results (intra- and inter-day). nih.gov | Accuracy (%RE) and precision (%CV) within ±15% for QC samples (±20% at LLOQ). rsc.orgnih.gov |
| Extraction Recovery | The efficiency of the extraction process in recovering the analyte from the matrix. mdpi.com | Should be consistent, precise, and reproducible. nih.gov |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. mdpi.com | Should be within acceptable limits, ensuring that quantification is not affected. nih.gov |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. mdpi.com | Analyte concentration should remain within ±15% of the initial concentration. mdpi.com |
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the concentration and purity of organic molecules, including natural products like this compound. emerypharma.comfujifilm.com Unlike chromatographic methods, qNMR does not rely on compound-specific response factors; the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. mestrelab.comemerypharma.com
For absolute quantification, a certified reference material (CRM) with a known purity is used as an internal standard. sigmaaldrich.com The concentration of the analyte (this compound) is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the known amount of the internal standard. sigmaaldrich.com
Key considerations for accurate qNMR include:
Signal Selection: Choosing non-overlapping signals for both the analyte and the internal standard. emerypharma.com
Solubility: Ensuring both the sample and the internal standard are fully dissolved in the deuterated solvent. mestrelab.com
Data Acquisition: Optimizing parameters such as relaxation delays to ensure full relaxation of all nuclei, which is crucial for accurate integration. ox.ac.uk
Data Processing: Careful processing of the spectrum to ensure accurate integration of the selected signals. emerypharma.com
qNMR is particularly valuable for certifying the purity of isolated reference standards of this compound, which can then be used for the calibration of other analytical methods like HPLC and LC-MS/MS. fujifilm.com
Metabolomic Approaches for this compound Profiling in Biological Systems
Metabolomics aims to provide a comprehensive and unbiased analysis of all low-molecular-weight metabolites in a biological sample. researchgate.netmetabolon.com Untargeted and targeted metabolomic approaches, primarily using LC-MS, can be employed to study this compound.
Untargeted Metabolomics: This approach provides a broad snapshot of all detectable metabolites in a system. metabolon.com It can be used to discover the metabolites of this compound and to identify metabolic pathways that are perturbed upon its administration. This involves comparing the metabolic profiles of biological samples (e.g., plasma, urine, tissue extracts) from treated subjects versus a control group. frontiersin.orgmdpi.com
Targeted Metabolomics: This focuses on the accurate quantification of a specific set of known metabolites. nih.gov Once potential metabolites of this compound are identified through untargeted analysis, a targeted LC-MS/MS method can be developed to precisely measure their concentrations over time, providing crucial data for pharmacokinetic and metabolic studies. nih.gov
These metabolomic strategies, combined with advanced bioinformatics tools for data analysis and pathway mapping, offer a powerful platform for understanding the complete biological journey of this compound within an organism. metabolon.comfrontiersin.org
Advancements in Sample Preparation for Complex Research Matrices
The quality and accuracy of analytical results for this compound are highly dependent on the sample preparation step, which aims to extract the analyte from its matrix, remove interferences, and concentrate it for analysis. organomation.comchromatographyonline.com
From Plant Materials: Extraction from plant tissues often involves initial steps like drying and grinding to create a homogenous powder. phenomenex.com Techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) can be used to efficiently extract compounds. bibliotekanauki.pl The resulting crude extract is often highly complex and requires further cleanup. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. mdpi.comsigmaaldrich.com In SPE, the extract is passed through a cartridge containing a solid sorbent (e.g., C18 silica). mdpi.comorganomation.com By using a sequence of different solvents, interfering compounds can be washed away, and the desired fraction containing this compound can be selectively eluted and concentrated. bibliotekanauki.plmdpi.com Other materials like polymeric resins and carbon-based sorbents are also used depending on the specific application. organomation.commdpi.com
From Biological Fluids (e.g., Rat Plasma): For pharmacokinetic studies, this compound must be extracted from biological matrices like plasma. mdpi.com Common methods include:
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma to precipitate proteins. nih.govajol.info The supernatant containing the analyte is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous plasma sample and an organic solvent like ethyl acetate). mdpi.com
Solid-Phase Extraction (SPE): As with plant extracts, SPE provides a cleaner and more concentrated sample compared to PPT or LLE, which is often necessary for high-sensitivity LC-MS/MS analysis. sigmaaldrich.comnih.gov
The choice of sample preparation technique depends on the analyte's properties, the nature of the matrix, the required sensitivity, and the analytical platform being used. researchgate.net
Table 3: Common Sample Preparation Techniques for this compound
| Technique | Principle | Application Matrix | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using an organic solvent. ajol.info | Plasma, Serum | Simple, fast, requires small solvent volumes. nih.gov | Less clean extract, potential for matrix effects and ion suppression. nih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. mdpi.com | Plasma, Urine | Provides a cleaner extract than PPT. researchgate.net | More labor-intensive, requires larger volumes of organic solvents. bibliotekanauki.pl |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. sigmaaldrich.comorganomation.com | Plant Extracts, Plasma, Urine, Water | High recovery, clean extracts, ability to concentrate the analyte, high selectivity. bibliotekanauki.plmdpi.comnih.gov | Can be more time-consuming and costly, requires method development. mdpi.com |
Future Perspectives and Emerging Research Avenues for Edgeworoside a
Exploration of Undiscovered Bioactivities and Underlying Molecular Mechanisms
Initial studies have indicated that Edgeworoside A possesses anti-inflammatory and analgesic properties. naturalproducts.net Furthermore, extracts from Edgeworthia gardneri, containing this compound, have shown potential anti-hyperglycemia and α-glucosidase inhibitory effects. nih.gov These findings provide a solid foundation for exploring a wider range of biological activities. Future research should systematically screen this compound against a broad panel of therapeutic targets.
Given the diverse pharmacological actions of other complex coumarins, potential areas of investigation for this compound include:
Antiviral Activity: The structural complexity of this compound makes it a candidate for inhibiting viral entry or replication. For instance, the related compound Edgeworoside C has been investigated in silico as a potential inhibitor of proteases crucial for SARS-CoV-2 infection. acs.orgbeilstein-journals.org Similar studies could reveal antiviral potential for this compound against a range of viruses.
Neuroprotective Effects: Many natural products with anti-inflammatory and antioxidant properties exhibit neuroprotective effects. Investigating the ability of this compound to mitigate oxidative stress and neuroinflammation in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease is a promising avenue.
Anti-osteoporotic Activity: Preliminary evidence suggests that this compound may have a role in promoting bone health. nih.gov Future studies should aim to elucidate the specific molecular mechanisms, such as the regulation of osteoblast and osteoclast activity, and its potential to modulate signaling pathways involved in bone remodeling. nih.gov
A deeper understanding of the molecular mechanisms underpinning these potential bioactivities is crucial. This will involve a combination of in vitro and in vivo studies to identify protein targets and signaling pathways modulated by this compound. Techniques such as differential gene expression analysis, proteomics, and targeted biochemical assays will be instrumental in unraveling its mechanism of action.
Development of Novel Analytical Platforms for Comprehensive Characterization
The structural complexity of this compound, a tricoumarin glycoside, necessitates sophisticated analytical techniques for its isolation, purification, and characterization. While standard methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed, future research will benefit from the development and application of more advanced and integrated analytical platforms. nih.govsochob.cl
Emerging analytical strategies that could be applied to this compound include:
Hyphenated Mass Spectrometry Techniques: The use of techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and tandem mass spectrometry (MS/MS) can provide detailed information on the structure and fragmentation patterns of this compound and its metabolites. sochob.cl High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Advanced Chromatographic Methods: High-Speed Counter-Current Chromatography (HSCCC) has proven effective for the preparative isolation and purification of Edgeworoside C and other coumarins from Edgeworthia chrysantha. sochob.cl This technique minimizes sample degradation and can be optimized for the efficient separation of complex mixtures.
Spectroscopic and Microscopic Imaging: Techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM), while not directly used for chemical structure elucidation, can be employed to study the interaction of this compound with biological macromolecules and cellular structures, providing insights into its mechanism of action at a nanoscale level. peerj.com
These advanced analytical platforms will not only facilitate the quality control of this compound extracts but also enable detailed pharmacokinetic and metabolic studies, which are essential for its development as a potential therapeutic agent.
Application of Computational Chemistry and Artificial Intelligence in Structure-Activity Relationship Prediction and Target Discovery
Computational chemistry and artificial intelligence (AI) are becoming indispensable tools in modern drug discovery. nih.gov These approaches can significantly accelerate the investigation of natural products like this compound by predicting their biological activities and identifying potential molecular targets.
Future research on this compound can leverage computational methods in several ways:
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be used to predict the binding affinity and interaction patterns of this compound with a wide range of protein targets. As has been demonstrated with Edgeworoside C, in silico screening can identify promising targets for further experimental validation. beilstein-journals.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netosu.edu By synthesizing or isolating a series of this compound analogues and evaluating their activities, QSAR models can be developed to guide the design of new derivatives with enhanced potency and selectivity.
AI-Powered Target Discovery: Machine learning algorithms can be trained on large datasets of known drug-target interactions to predict novel targets for this compound. This can help to uncover previously unknown therapeutic applications for the compound.
The integration of these computational approaches with experimental studies will create a powerful feedback loop, where in silico predictions guide wet lab experiments, and the resulting data is used to refine and improve the computational models.
Biosynthetic Pathway Engineering for Enhanced Production or Novel Analogues in Research Systems
The natural abundance of this compound in Edgeworthia species may be limited, posing a challenge for its large-scale production. Understanding and engineering its biosynthetic pathway in microbial or plant-based systems offers a sustainable alternative for producing this complex molecule and its derivatives.
The biosynthesis of coumarins generally starts from the phenylpropanoid pathway, with key intermediates like p-coumaric acid. sochob.clrepec.org The formation of complex coumarins involves several enzymatic steps, including hydroxylation, prenylation, and cyclization. nih.gov The biosynthesis of a tricoumarin like this compound likely involves the oxidative coupling of simpler coumarin (B35378) units.
Future research in this area should focus on:
Elucidation of the Complete Biosynthetic Pathway: While the early steps of coumarin biosynthesis are relatively well-understood, the specific enzymes responsible for the final assembly of this compound remain to be identified. Transcriptomic and genomic analysis of Edgeworthia chrysantha, coupled with heterologous expression and in vitro enzymatic assays, will be key to identifying the genes and enzymes involved in the coupling of the three coumarin moieties and the final glycosylation step.
Heterologous Production in Microbial Hosts: Once the biosynthetic genes are identified, they can be introduced into microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. Metabolic engineering strategies can then be employed to optimize the production of this compound by enhancing the flux through the pathway and ensuring an adequate supply of precursors.
Generation of Novel Analogues: By manipulating the biosynthetic pathway, it is possible to create novel analogues of this compound that are not found in nature. For example, by introducing different coumarin-modifying enzymes or feeding the engineered host with different precursor molecules, a library of novel tricoumarins can be generated. This approach, often referred to as combinatorial biosynthesis, could lead to the discovery of compounds with improved therapeutic properties.
The successful engineering of the this compound biosynthetic pathway would not only provide a sustainable source of this valuable natural product but also open up new avenues for the discovery of novel and potent bioactive compounds.
Q & A
Q. What are the primary structural characteristics of Edgeworoside A, and how are they validated experimentally?
this compound is a coumarin apioside containing an O-linked β-D-apiose sugar moiety. Structural validation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to confirm the glycosidic linkage and aglycone structure. Mass spectrometry (MS) with electrospray ionization (ESI) in positive and negative modes further validates molecular weight and fragmentation patterns . For reproducibility, cross-referencing spectral data with prior studies on Edgeworthia chrysanta isolates is critical to confirm stereochemical assignments .
Q. What standardized protocols exist for isolating this compound from plant sources?
Isolation protocols often involve solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning (hexane, ethyl acetate). Column chromatography with silica gel or Sephadex LH-20 is used for purification. High-performance liquid chromatography (HPLC) coupled with UV detection at 254–280 nm (optimal for coumarins) is recommended for purity assessment. Documentation of solvent gradients and retention times is essential for replication .
Q. How can researchers ensure specificity in analytical methods for this compound detection?
Specificity is validated by comparing retention times, UV spectra, and MS/MS fragmentation patterns of the target compound against co-eluting metabolites. For example, this compound’s ESI+ and ESI- spectra should match reference libraries, with no interference from structurally similar compounds like trans-tiliroside or EdgeworC acid derivatives. Method validation should include spiked samples and matrix blanks to confirm selectivity .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s reported bioactivity across studies?
Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from variations in assay conditions, cell lines, or compound purity. To resolve this:
- Standardize bioactivity assays (e.g., fixed concentrations, incubation times).
- Include positive controls (e.g., quercetin for antioxidant assays) and validate compound purity via HPLC-MS.
- Perform dose-response curves and statistical analysis (e.g., ANOVA with post-hoc tests) to quantify potency thresholds .
Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Synthetic optimization requires:
- Enzymatic glycosylation using UDP-apiose synthases to modify the sugar moiety.
- Protecting group strategies (e.g., acetyl or benzyl groups) to prevent undesired side reactions.
- Characterization of derivatives via tandem MS and circular dichroism (CD) to confirm stereochemical integrity.
- Computational modeling (e.g., molecular docking) to predict binding affinities prior to in vitro testing .
Q. What statistical methods are appropriate for analyzing this compound’s pharmacokinetic data in preclinical models?
Non-compartmental analysis (NCA) using software like Phoenix WinNonlin is standard for calculating AUC, Cmax, and half-life. For nonlinear pharmacokinetics, compartmental models (e.g., two-compartment with first-order elimination) are preferred. Bootstrap resampling or Monte Carlo simulations can address variability in small-sample studies .
Q. How should researchers design experiments to evaluate this compound’s stability under varying physiological conditions?
- pH stability: Incubate the compound in buffers (pH 2–9) at 37°C and quantify degradation via HPLC at timed intervals.
- Thermal stability: Use accelerated stability testing (40°C/75% RH) over 30 days.
- Light sensitivity: Expose samples to UV-Vis light and monitor photodegradation products. Data should be analyzed using Arrhenius equations to predict shelf-life .
Methodological Challenges and Solutions
Q. What are the common pitfalls in quantifying this compound in complex biological matrices, and how can they be mitigated?
- Matrix effects: Use isotope-labeled internal standards (e.g., ¹³C-Edgeworoside A) to normalize ionization suppression in LC-MS.
- Low recovery: Optimize solid-phase extraction (SPE) sorbents (e.g., C18 or mixed-mode phases).
- Limit of detection (LOD): Employ preconcentration techniques like liquid-phase microextraction (LPME) .
Q. How can researchers reconcile discrepancies between in silico predictions and empirical data for this compound’s metabolic pathways?
Q. What ethical considerations apply to human studies involving this compound-derived therapeutics?
- Secure institutional review board (IRB) approval with documented informed consent.
- Disclose potential conflicts of interest (e.g., patent filings) in publications.
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for clinical datasets .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
